N-(4,6-dimethylpyrimidin-2-yl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-2-(2-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an acetamide group attached to a phenoxy group substituted with a methyl group at the ortho position. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions:
Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety can be synthesized by reacting 2-methylphenol with chloroacetic acid under basic conditions to form 2-(2-methylphenoxy)acetic acid, which is then converted to the corresponding acyl chloride using thionyl chloride. The acyl chloride is then reacted with the pyrimidine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-2-(2-methylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-2-phenoxyacetamide: Similar structure but lacks the methyl group on the phenoxy ring.
N-(4-methylpyrimidin-2-yl)-2-(2-methylphenoxy)acetamide: Similar structure but lacks one of the methyl groups on the pyrimidine ring.
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenoxy)acetamide: Similar structure but has the methyl group on the para position of the phenoxy ring.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-2-(2-methylphenoxy)acetamide is unique due to the specific substitution pattern on both the pyrimidine and phenoxy rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-6-4-5-7-13(10)20-9-14(19)18-15-16-11(2)8-12(3)17-15/h4-8H,9H2,1-3H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQIRUFDAYEQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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